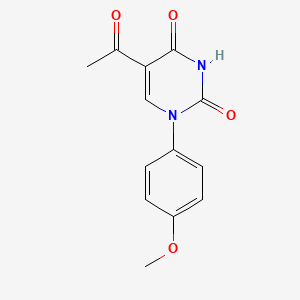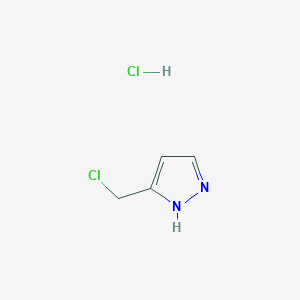
3-(Chloromethyl)-1H-pyrazole hydrochloride
Overview
Description
3-(Chloromethyl)-1H-pyrazole hydrochloride is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. While the specific compound 3-(Chloromethyl)-1H-pyrazole hydrochloride is not directly discussed in the provided papers, related pyrazole derivatives and their properties, synthesis, and applications are extensively studied.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclization reactions and the use of hydrazine or its derivatives. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole involved a condensation/cyclisation reaction of an enone with (3-chlorophenyl)hydrazine hydrochloride . Similarly, novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds were synthesized from a chlorinated and oxidized precursor . These methods could potentially be adapted for the synthesis of 3-(Chloromethyl)-1H-pyrazole hydrochloride.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using X-ray crystallography, as seen in the studies of various pyrazole compounds . These analyses reveal the conformation, bond lengths, angles, and overall geometry of the molecules. For example, the crystal structure of a pyrazole derivative showed a dihedral angle between the pyrazole and phenyl rings, indicating non-coplanarity . Such structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. The reactivity can be influenced by substituents on the pyrazole ring, as seen in the synthesis of 1,3,5-triaryl-2-pyrazolines, where the reaction conditions were optimized for the formation of the desired products . The presence of chloromethyl groups in 3-(Chloromethyl)-1H-pyrazole hydrochloride would likely make it a suitable electrophile for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be deduced from spectroscopic data such as NMR, IR, and UV-Vis, as well as from theoretical calculations like DFT . For example, vibrational frequency shifts observed in FT-IR spectra can provide insights into the bonding characteristics of the functional groups present in the molecule . Additionally, thermal analysis can offer information on the stability and decomposition patterns of these compounds . The fluorescent properties of some pyrazole derivatives have also been evaluated, indicating potential applications in optical materials .
Scientific Research Applications
Corrosion Inhibition
- Application: 3-(Chloromethyl)-1H-pyrazole derivatives have been investigated as corrosion inhibitors, particularly for steel in acidic environments. The effectiveness of these inhibitors is notable, with some studies showing over 90% anticorrosion activity. This is significant in industries where metal corrosion can lead to substantial economic losses and safety hazards (Ouali et al., 2013).
Organic Synthesis
- Application: In the realm of organic chemistry, 3-(Chloromethyl)-1H-pyrazole hydrochloride serves as a precursor for synthesizing various pyrazole derivatives. These derivatives are crucial for developing ligands, pharmaceuticals, and agrochemicals. The flexibility of this compound allows for the creation of multifunctional pyrazole compounds, which can be used in the controlled assembly of bimetallic complexes (Röder et al., 2001).
Material Science
- Application: Pyrazole derivatives, including those related to 3-(Chloromethyl)-1H-pyrazole, have been utilized in creating metal-organic frameworks (MOFs). These frameworks demonstrate high thermal and chemical stability, making them potential candidates for catalytic processes and other industrial applications. Their stability under extreme conditions and high surface area make them suitable for various innovative applications (Colombo et al., 2011).
Pharmacological Research
- Application: Some pyrazole derivatives exhibit significant biological activities, including anti-diabetic properties. These compounds have been studied for their potential to inhibit enzymes like α-glucosidase, which is crucial in diabetes management. The hybridization of pyrazole with other heterocyclic systems has led to the development of new compounds with potential medicinal applications (Ibraheem et al., 2020).
properties
IUPAC Name |
5-(chloromethyl)-1H-pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKKDQOUBFUVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1H-pyrazole hydrochloride | |
CAS RN |
69658-97-5 | |
| Record name | 3-(Chloromethyl)pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3037932.png)
![2-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzoic acid](/img/structure/B3037933.png)
![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile](/img/structure/B3037934.png)
![3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B3037935.png)
![4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B3037936.png)


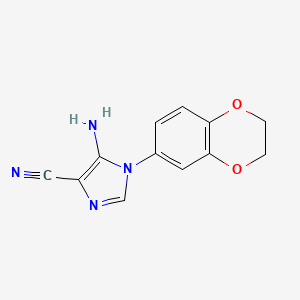
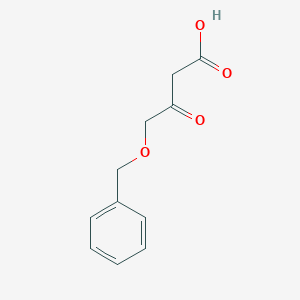
![3-amino-6-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037945.png)

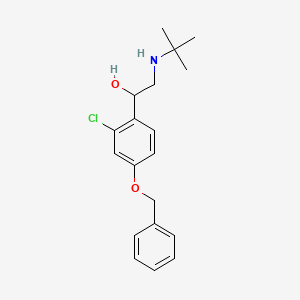
![1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine](/img/structure/B3037952.png)
